molecular formula C22H20N2O5 B2875294 3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid CAS No. 2460754-34-9

3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid

Cat. No.: B2875294
CAS No.: 2460754-34-9
M. Wt: 392.411
InChI Key: DUDHITMEYAQFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid” is a type of propanoic acid derivative . It’s related to a class of compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It includes a fluorene moiety, a carbonyl group, an oxazole ring, and a propanoic acid moiety .

Scientific Research Applications

Protection and Deprotection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the core structure of interest, is extensively utilized for the protection of hydroxy groups in organic synthesis. This protective group is compatible with various acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups, showcasing its utility in complex molecule synthesis (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-Alkylhydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation for the synthesis of structurally diverse N-substituted hydroxamic acids. This process highlights the chemical's role in facilitating the creation of important chemical moieties used in medicinal chemistry and drug development (Mellor & Chan, 1997).

Enhancing Reactivity Towards Benzoxazine Ring Formation

Phloretic acid, related to the discussed chemical structure, is utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in material science for developing new materials with tailored properties (Trejo-Machin et al., 2017).

Facilitating the Synthesis of Peptides

The Fmoc group is pivotal in peptide synthesis, serving as a reversible protecting group for amide bonds. This facilitates the synthesis of peptides, especially those with "difficult sequences," by inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

Development of Fluorescent Derivatives for Biological Assays

The chemical structure in focus is utilized in the development of fluorescent derivatives for biological assays. These derivatives exhibit strong fluorescence, making them suitable for various biological and medical research applications (Frade et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it .

Properties

IUPAC Name

3-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(26)10-9-14-11-15(29-24-14)12-23-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,11,20H,9-10,12-13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDHITMEYAQFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=NO4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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